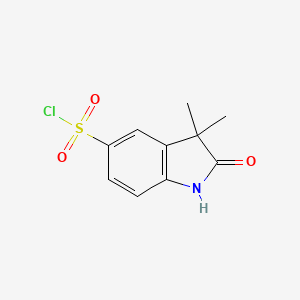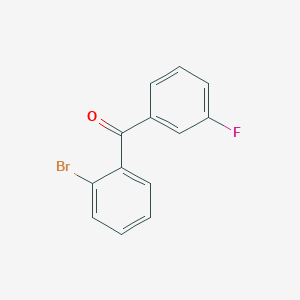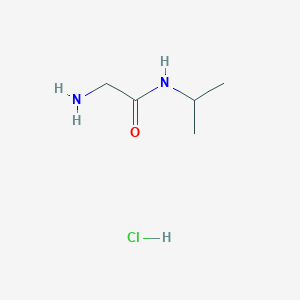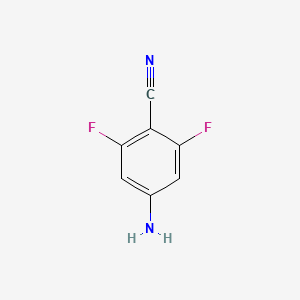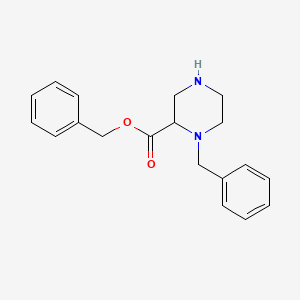![molecular formula C13H20ClNO2 B1288408 Chlorhydrate de 2-[(3,4-diméthoxyphényl)méthyl]pyrrolidine CAS No. 1384430-02-7](/img/structure/B1288408.png)
Chlorhydrate de 2-[(3,4-diméthoxyphényl)méthyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. For instance, the synthesis of a novel pyridine-containing aromatic dianhydride monomer was achieved through a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . Similarly, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was accomplished and identified as a major urinary metabolite in rats . Another study reported the synthesis of a series of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues with confirmed structures via NMR, mass spectrometry, and single crystal analysis, showing potent anticancer activity . Additionally, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide led to the formation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine was determined by X-ray analysis, revealing a deviation from planar configuration and potential analgesic activity . Similarly, the crystal and molecular structures of various N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were studied, providing insights into bond lengths, angles, and the importance of hydrogen bonding .
Chemical Reactions Analysis
Chemical reactions are at the heart of organic synthesis, often leading to the formation of novel compounds with specific properties. For example, the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation resulted in the formation of 1,4-dimers with anti-trans configuration, showcasing unusual chemical and physical properties . The cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate with 4-chlorophenyl isothiocyanate led to a novel bicyclic thiohydantoin fused to pyrrolidine compound, which exhibited antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are essential for their practical application. The novel polyimides derived from the synthesized dianhydride monomer exhibited good solubility, thermal stability, and outstanding mechanical properties, along with low dielectric constants . The metabolic formation and hypocholesteremic effect of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol were confirmed through biological evaluation . The antiproliferative activity of the imidazo[1,2-a]pyridine analogues against various cancer cell lines was determined, and their non-toxicity to normal human cells was also assessed .
Applications De Recherche Scientifique
Analogue de la phénéthylamine
Le composé est un analogue de la dopamine, le principal neurotransmetteur humain, où les groupes hydroxy en positions 3 et 4 ont été remplacés par des groupes méthoxy . Cela suggère qu'il pourrait potentiellement être utilisé dans la recherche liée à la neurotransmission et aux troubles neurologiques.
Lié à la mescaline
Il est également étroitement lié à la mescaline, qui est la 3,4,5-triméthoxyphénéthylamine . La mescaline est un composé psychoactif présent dans certains cactus. Cela suggère des applications potentielles en psychopharmacologie et dans l'étude de la conscience.
Inhibiteur de la monoamine oxydase
Le DMPEA, un composé similaire, présente une certaine activité en tant qu'inhibiteur de la monoamine oxydase . Cela pourrait potentiellement rendre le « chlorhydrate de 2-[(3,4-diméthoxyphényl)méthyl]pyrrolidine » utile dans le traitement de certains troubles psychiatriques et neurologiques.
Précurseur pour la synthèse des isoquinoléines
Il pourrait potentiellement être utilisé comme précurseur pour la synthèse des isoquinoléines . Les isoquinoléines sont un type de composé hétérocyclique qui a une large gamme d'applications en chimie médicinale.
Synthèse chimique
Compte tenu de ses propriétés structurelles, le « this compound » pourrait être utilisé comme matière première ou intermédiaire dans la synthèse d'une variété d'autres composés chimiques .
Recherche pharmaceutique
En raison de sa similitude structurelle avec divers composés bioactifs, il pourrait être utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11;/h5-6,9,11,14H,3-4,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCFXDQGPDHWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384430-02-7 |
Source


|
| Record name | Pyrrolidine, 2-[(3,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

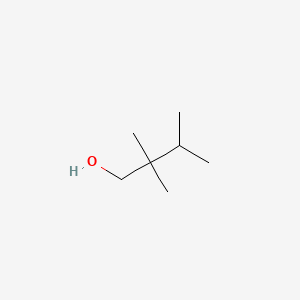



![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)

